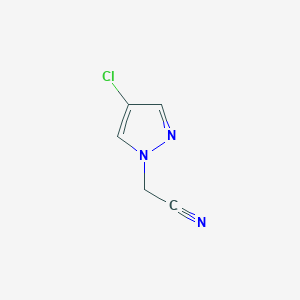

(4-chloro-1H-pyrazol-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFWSTXCHGXTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554638 | |

| Record name | (4-Chloro-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113336-23-5 | |

| Record name | 4-Chloro-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113336-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrazole-Based Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] First identified in 1883, its remarkable metabolic stability and versatile biological activities have established it as a cornerstone in the design of numerous therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a broad pharmacological spectrum, exhibiting anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[3][4][5][6] This guide provides a comprehensive technical overview of the discovery of novel pyrazole-based compounds, from fundamental synthetic strategies to the evaluation of their biological activity and the elucidation of structure-activity relationships (SAR).

The Enduring Significance of the Pyrazole Core in Medicinal Chemistry

The pyrazole moiety is a key pharmacophore in a multitude of FDA-approved drugs, underscoring its therapeutic relevance.[4][7] Notable examples include Celecoxib, a selective COX-2 inhibitor for inflammation; Sildenafil for erectile dysfunction; and a growing number of kinase inhibitors in oncology such as Ibrutinib and Ruxolitinib.[1][8] The success of these drugs stems from the pyrazole ring's unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions with biological targets.[9] Furthermore, the pyrazole core can serve as a bioisostere for other aromatic systems like benzene, often leading to improved potency and physicochemical properties such as enhanced solubility and reduced lipophilicity.[9]

The continued interest in pyrazole chemistry is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles.[10][11] Modern synthetic methodologies, including multicomponent reactions and green chemistry approaches, are continually expanding the accessible chemical space of pyrazole derivatives, paving the way for the discovery of next-generation therapeutics.[12][13][14]

Strategic Synthesis of the Pyrazole Nucleus: A Chemist's Guide

The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to achieve diverse substitution patterns. The choice of synthetic route is often dictated by the desired regioselectivity and the availability of starting materials.

Foundational Synthetic Strategies

2.1.1. Knorr Pyrazole Synthesis: The Classic Approach

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This reaction, first reported by Ludwig Knorr, remains a cornerstone of pyrazole chemistry.

-

Causality of Experimental Choice: The selection of the 1,3-dicarbonyl compound and the hydrazine derivative directly controls the substitution pattern of the resulting pyrazole. The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers, a challenge that can be addressed by carefully controlling reaction conditions or by employing more advanced, regioselective methods.

2.1.2. Cycloaddition Reactions: Building the Ring with Precision

[3+2] Cycloaddition reactions offer an alternative and often more regioselective route to pyrazoles. This approach typically involves the reaction of a dipolarophile (e.g., an alkyne or alkene) with a 1,3-dipole containing a nitrogen-nitrogen bond, such as a diazo compound or a nitrilimine.

Modern and Efficient Synthetic Methodologies

Recent advancements in pyrazole synthesis have focused on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space.

2.2.1. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the synthesis of complex pyrazole derivatives.[13] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.

2.2.2. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has become a widely adopted technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields.[12] In the context of pyrazole synthesis, microwave-assisted protocols have been successfully applied to classical condensation reactions and multicomponent strategies, accelerating the discovery and optimization of new bioactive compounds.[12][15]

2.2.3. Green Chemistry Approaches: Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives. This includes the use of environmentally benign solvents (e.g., water), solvent-free reaction conditions, and the development of reusable catalysts to minimize the environmental footprint of chemical synthesis.[14]

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments in the discovery of novel pyrazole-based compounds. These protocols are designed to be self-validating, incorporating necessary controls and characterization steps to ensure the reliability of the results.

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a typical procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative.

Step 1: Reaction Setup

-

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted hydrazine (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and stir.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to afford the pure pyrazole derivative.

Step 4: Characterization

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Anticancer Activity Screening

This protocol outlines the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step 1: Cell Culture

-

Culture the desired cancer cell lines (e.g., A2780 ovarian adenocarcinoma, A549 lung carcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[16]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Step 2: Cell Seeding

-

Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to attach and grow for 24 hours.

Step 3: Compound Treatment

-

Prepare a stock solution of the synthesized pyrazole compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

Step 4: Incubation and MTT Assay

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

Step 5: Data Analysis

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Data Presentation

The systematic study of how the chemical structure of a compound influences its biological activity is crucial for optimizing lead compounds. For pyrazole derivatives, SAR studies have revealed key structural features that govern their potency and selectivity against various biological targets.[10][17]

Key SAR Insights for Pyrazole-Based Compounds

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts activity. For example, in many kinase inhibitors, a bulky aromatic or heteroaromatic group at N1 is essential for potent inhibition.

-

Substitution at C3 and C5: The substituents at the C3 and C5 positions play a crucial role in target recognition and binding. Variations in these positions can modulate selectivity and potency.

-

Substitution at C4: The C4 position is often a site for introducing functionalities that can improve physicochemical properties or provide additional interactions with the target protein.

Quantitative Data Summary

The following table summarizes the anticancer activity of a series of hypothetical novel pyrazole derivatives against different cancer cell lines, illustrating a typical format for presenting quantitative biological data.

| Compound ID | R¹ Substituent | R³ Substituent | R⁵ Substituent | A2780 IC₅₀ (µM) | A549 IC₅₀ (µM) | P388 IC₅₀ (µM)[16] |

| PZ-01 | Phenyl | Methyl | CF₃ | 5.2 | 8.1 | 12.5 |

| PZ-02 | 4-Fluorophenyl | Methyl | CF₃ | 2.8 | 4.5 | 7.9 |

| PZ-03 | 4-Methoxyphenyl | Methyl | CF₃ | 10.5 | 15.2 | 21.3 |

| PZ-04 | Phenyl | Phenyl | CF₃ | 1.5 | 2.3 | 4.1 |

| PZ-05 | Phenyl | Methyl | Phenyl | 7.8 | 11.4 | 16.8 |

Visualizing Key Concepts and Workflows

Visual diagrams are invaluable tools for communicating complex scientific information. The following sections utilize Graphviz to illustrate key concepts in the discovery of pyrazole-based compounds.

General Synthetic Workflow

Caption: A generalized workflow for the discovery of novel pyrazole-based compounds.

Knorr Pyrazole Synthesis Mechanism

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and its favorable pharmacological properties ensure its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for pyrazole-based compounds, and the application of computational tools to guide the design of next-generation drugs with enhanced potency and selectivity. The integration of these advanced strategies will undoubtedly lead to the discovery of new pyrazole-containing medicines that address unmet medical needs.

References

- synthesis of novel pyrazole deriv

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.

- Recent Advances in the Synthesis of Pyrazole Deriv

- 194 recent advances in the synthesis of new pyrazole deriv

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Recent Advances in the Synthesis of Pyrazoles.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed.

- An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI.

- (PDF)

- Synthesis and biological evaluation of novel pyrazole compounds - ResearchG

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of (4-chloro-1H-pyrazol-1-yl)acetonitrile in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient lead generation and optimization. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a remarkably versatile and successful scaffold.[1][2][3] Its prevalence in numerous FDA-approved drugs, targeting a wide array of clinical conditions from cancer to inflammatory disorders, underscores its significance.[4][5] Molecules incorporating the pyrazole core, such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib, are testaments to its value in constructing potent and selective therapeutic agents.[4][6]

The utility of the pyrazole ring stems from its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and favorable physicochemical properties like solubility and lipophilicity.[5] The nitrogen atoms can engage in crucial hydrogen bonding interactions with protein targets, while the carbon atoms provide vectors for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired selectivity and pharmacokinetic profiles.

This guide focuses on a particularly valuable, functionalized building block: (4-chloro-1H-pyrazol-1-yl)acetonitrile . The strategic placement of a chloro group at the 4-position and an acetonitrile moiety at the 1-position provides medicinal chemists with a powerful tool for the synthesis of complex and targeted therapeutics. The chloro substituent can serve as a synthetic handle for further functionalization via cross-coupling reactions or act as a key interacting group within a protein binding pocket. The acetonitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions, offering numerous avenues for molecular elaboration.

This document will provide detailed application notes and protocols for the use of (4-chloro-1H-pyrazol-1-yl)acetonitrile in the discovery of novel therapeutic agents, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating myeloproliferative neoplasms and inflammatory diseases.[6]

Application Focus: A Building Block for Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, myelofibrosis, and certain cancers.[7] Consequently, the development of small molecule JAK inhibitors has been an area of intense research.

(4-chloro-1H-pyrazol-1-yl)acetonitrile is an ideal starting material for the synthesis of pyrazole-based JAK inhibitors. The core structure of many potent JAK inhibitors, such as Ruxolitinib, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[4] The acetonitrile side chain of our title compound provides the necessary chemical functionality to construct the side chain that is crucial for the biological activity and pharmacokinetic properties of these inhibitors.

Logical Workflow for JAK Inhibitor Synthesis

The following diagram illustrates a conceptual workflow for the utilization of (4-chloro-1H-pyrazol-1-yl)acetonitrile in the synthesis of a JAK inhibitor intermediate. This workflow is based on established synthetic routes for related compounds and highlights the strategic value of this building block.

Caption: Conceptual workflow for JAK inhibitor synthesis.

Protocols

Protocol 1: Synthesis of a Key JAK Inhibitor Intermediate

This protocol describes a plausible, multi-step synthesis of a key intermediate for a JAK inhibitor, starting from (4-chloro-1H-pyrazol-1-yl)acetonitrile. The methodology is adapted from established procedures for analogous compounds.[8]

Objective: To synthesize (R/S)-3-(4-chloro-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a key intermediate for JAK inhibitors.

Materials:

-

(4-chloro-1H-pyrazol-1-yl)acetonitrile

-

Cyclopentylidenemalononitrile

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) and cyclopentylidenemalononitrile (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol (5 mL per mmol of the pyrazole starting material).

-

Base Addition: While stirring at room temperature, slowly add a solution of sodium ethoxide (1.2 eq) in ethanol. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by adding 1M HCl until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product, (R/S)-3-(4-chloro-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Self-Validation: The use of sodium ethoxide as a base is crucial for the deprotonation of the acetonitrile alpha-carbon, initiating the Michael addition to the electron-deficient alkene of cyclopentylidenemalononitrile. The reaction progress is monitored by TLC, a self-validating step, to ensure the consumption of starting materials before proceeding to the work-up. The final purification by column chromatography and subsequent characterization by spectroscopic methods provide definitive validation of the product's structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (JAK2)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against the JAK2 enzyme.

Objective: To determine the IC50 value of a test compound against the JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the peptide substrate, and the recombinant JAK2 enzyme.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to the reaction wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for JAK2.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Detection of Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves two steps:

-

Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

-

Data Analysis:

-

Measure the luminescence signal using a microplate reader.

-

Subtract the background signal (no enzyme control) from all other readings.

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential for validating the assay results. The signal-to-background ratio should be sufficiently high to ensure robust data. The final IC50 value should be reproducible across multiple experiments.

The JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, the target of the inhibitors designed from (4-chloro-1H-pyrazol-1-yl)acetonitrile.

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Data Presentation: Expected Inhibitory Profile

The following table presents hypothetical but realistic data for a novel JAK inhibitor derived from (4-chloro-1H-pyrazol-1-yl)acetonitrile, compared to a known standard.

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |

| Ruxolitinib (Standard) | JAK2 | 3.3 | ~1x | ~40x |

| Example Compound 1 | JAK2 | 2.5 | ~5x | ~50x |

| Example Compound 2 | JAK2 | 15.2 | ~2x | ~25x |

Data are hypothetical and for illustrative purposes only.

Conclusion

(4-chloro-1H-pyrazol-1-yl)acetonitrile represents a highly valuable and versatile building block for modern drug discovery. Its pre-installed functionality allows for efficient and strategic synthesis of complex molecular architectures. As demonstrated, its application in the synthesis of potent and selective JAK inhibitors highlights its potential in addressing significant unmet medical needs in oncology and immunology. The protocols and conceptual frameworks provided herein are intended to serve as a practical guide for researchers and scientists in the field, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2011). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). PubMed. Retrieved January 24, 2026, from [Link]

-

Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS. (2014). In-Pharma Technologist. Retrieved January 24, 2026, from [Link]

-

Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations. (2023). MDPI. Retrieved January 24, 2026, from [Link]

- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). (n.d.). Google Patents.

- WO2017114461A1 - Synthesis process of ruxolitinib. (n.d.). Google Patents.

- US10562904B2 - Synthesis process of ruxolitinib. (n.d.). Google Patents.

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS – All About Drugs [allfordrugs.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for the Derivatization of (4-chloro-1H-pyrazol-1-yl)acetonitrile: A Versatile Scaffold for Drug Discovery

Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Pyrazole-containing molecules exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring system, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties, enabling the optimization of drug-like characteristics. The starting material, (4-chloro-1H-pyrazol-1-yl)acetonitrile, is a particularly attractive building block for the synthesis of novel pyrazole derivatives. It possesses three key reactive centers: the nitrile group, the active methylene bridge, and the pyrazole ring itself. This application note provides detailed protocols for the chemical modification of (4-chloro-1H-pyrazol-1-yl)acetonitrile, offering researchers a strategic guide to creating diverse libraries of pyrazole-based compounds for drug discovery programs.

Chemical Reactivity and Strategic Derivatization

The chemical architecture of (4-chloro-1H-pyrazol-1-yl)acetonitrile offers several avenues for synthetic elaboration. The nitrile functionality can be transformed into a carboxylic acid or a primary amine, opening up a wide range of subsequent amide coupling and derivatization reactions. The methylene group, activated by the adjacent electron-withdrawing nitrile and pyrazole moieties, is amenable to alkylation and condensation reactions, allowing for the introduction of diverse substituents. The pyrazole ring, while relatively stable, can also undergo further substitution under specific conditions, although this is not the primary focus of this guide.

Protocol 1: Hydrolysis of the Nitrile to (4-chloro-1H-pyrazol-1-yl)acetic acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. This can be achieved under either acidic or basic conditions.

Rationale for Method Selection:

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. The reaction typically requires heating under reflux.[3] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield an amide intermediate, which is further hydrolyzed to the carboxylate salt.[4] Subsequent acidification is necessary to obtain the free carboxylic acid. The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule.

Experimental Protocol (Acid-catalyzed):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq).

-

Add a 6 M aqueous solution of hydrochloric acid (10-20 volumes).

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Experimental Protocol (Base-catalyzed):

-

In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (10-20 volumes).

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the solution with cold 6 M hydrochloric acid until the pH is acidic and precipitation of the carboxylic acid is complete.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain (4-chloro-1H-pyrazol-1-yl)acetic acid. Further purification can be achieved by recrystallization.[4]

| Parameter | Acid-catalyzed Hydrolysis | Base-catalyzed Hydrolysis |

| Reagents | 6 M HCl | 10-20% NaOH, then 6 M HCl |

| Solvent | Water | Water |

| Temperature | Reflux | Reflux |

| Reaction Time | 4-8 hours | 2-6 hours |

| Work-up | Extraction or filtration | Precipitation and filtration |

| Product Form | Carboxylic acid | Carboxylate salt (initially) |

Table 1: Comparison of Hydrolysis Conditions.

Protocol 2: Reduction of the Nitrile to 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine

The reduction of the nitrile group to a primary amine provides a versatile handle for the introduction of a wide range of functionalities through reactions such as acylation, sulfonylation, and reductive amination.

Rationale for Method Selection:

Several reducing agents can effect the transformation of a nitrile to a primary amine. Common choices include lithium aluminum hydride (LiAlH₄), borane (BH₃), and catalytic hydrogenation. LiAlH₄ is a powerful reducing agent but requires strictly anhydrous conditions and careful handling. Catalytic hydrogenation is a cleaner method but may require specialized high-pressure equipment. A patent for a similar reduction of a complex acetonitrile derivative to the corresponding amine highlights the use of borohydride reagents with a catalyst like Raney nickel as an effective and milder alternative.[5]

Experimental Protocol (Using a Borohydride Reagent):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

-

Add a catalytic amount of Raney nickel (or another suitable nickel catalyst).

-

Carefully add a borohydride reducing agent (e.g., sodium borohydride, 2-4 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or distillation under reduced pressure.

| Parameter | Description |

| Reducing Agent | Borohydride (e.g., NaBH₄) |

| Catalyst | Raney Nickel |

| Solvent | Anhydrous THF or Ethanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Quenching, filtration, extraction |

Table 2: Representative Conditions for Nitrile Reduction.

Protocol 3: Alkylation of the Active Methylene Group

The methylene protons of (4-chloro-1H-pyrazol-1-yl)acetonitrile are acidic due to the electron-withdrawing effects of both the pyrazole ring and the nitrile group. This allows for deprotonation with a suitable base to form a carbanion, which can then be alkylated with an electrophile.

Rationale for Method Selection:

The alkylation of active methylene compounds is a classic C-C bond-forming reaction.[6] The choice of base is crucial to avoid side reactions. Strong bases like sodium hydride or lithium diisopropylamide are effective, but milder conditions using inorganic bases like potassium carbonate or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can also be employed.[7] The use of an inorganic base simplifies the work-up procedure.

Experimental Protocol:

-

To a solution of (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the carbanion.

-

Add the desired alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) dropwise to the suspension.

-

Continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Workflow for the Alkylation of the Active Methylene Group.

Protocol 4: Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] While typically performed with compounds like malononitrile or ethyl cyanoacetate, the activated methylene group of (4-chloro-1H-pyrazol-1-yl)acetonitrile should also be reactive under appropriate basic conditions.

Rationale for Method Selection:

The Knoevenagel condensation is generally catalyzed by a weak base, such as piperidine, pyridine, or ammonium carbonate. The reaction involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The choice of a mild base is important to avoid self-condensation of the aldehyde.

Experimental Protocol:

-

In a round-bottom flask, dissolve (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol, toluene, or a water-ethanol mixture.

-

Add a catalytic amount of a base, for example, a few drops of piperidine or 10-20 mol% of ammonium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-24 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration and wash with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. bipublication.com [bipublication.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: Robust and Validated HPLC and LC-MS/MS Methods for the Quantitative Analysis of Pyrazole Compounds in Pharmaceutical Development

Introduction: The Significance of Pyrazole Moieties and the Need for Rigorous Analytical Oversight

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2] The therapeutic importance of these compounds necessitates the development of robust, accurate, and precise analytical methods to ensure their quality, safety, and efficacy throughout the drug development lifecycle. This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of pyrazole-containing active pharmaceutical ingredients (APIs).

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of procedural steps to explain the underlying scientific principles and rationale for key methodological choices. All protocols are presented with an emphasis on achieving a state of self-validation, in accordance with the principles outlined in the ICH Q2(R1) guidelines.[3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Pyrazole Compound Analysis

Reverse-phase HPLC (RP-HPLC) is the workhorse for routine quality control, offering a balance of resolution, speed, and cost-effectiveness for the assay of pyrazole compounds in bulk drug substances and finished pharmaceutical products.

Scientific Rationale for Method Development Choices

-

Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the most common and versatile choice for the analysis of moderately nonpolar pyrazole compounds like celecoxib.[5] The hydrophobic C18 chains provide excellent retention for these analytes through van der Waals interactions. The choice of a high-purity, end-capped silica-based C18 column is crucial to minimize peak tailing caused by interactions between basic nitrogen atoms in the pyrazole ring and residual acidic silanol groups on the silica surface.[6]

-

Mobile Phase Composition and pH Control: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[7] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The pH of the aqueous component is a critical parameter.[8][9][10][11] For pyrazole compounds, which are weakly basic, maintaining a mobile phase pH below their pKa (typically in the acidic range of 3-5) ensures that they are in their protonated, more polar form. This can improve peak shape and retention time consistency.[9] A buffer, such as potassium dihydrogen phosphate, is used to maintain a stable pH.[12]

-

Detector Wavelength Selection: The selection of the detection wavelength is based on the UV absorbance maximum (λmax) of the specific pyrazole compound. This ensures maximum sensitivity. For instance, celecoxib has a λmax around 251 nm.[7]

Detailed HPLC Protocol: Analysis of a Pyrazole API in a Pharmaceutical Formulation

This protocol provides a general framework for the analysis of a pyrazole-containing drug product. Method optimization will be required for specific molecules.

1. Materials and Reagents:

-

Reference Standard (RS) of the pyrazole API

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH2PO4)

-

Orthophosphoric Acid (H3PO4)

-

Water (HPLC Grade, e.g., Milli-Q or equivalent)

-

0.45 µm Membrane Filters (for solvent and sample filtration)

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for pyrazole compounds.[1] |

| Mobile Phase | Acetonitrile : 0.01M KH2PO4 Buffer (pH 4.0, adjusted with H3PO4) (60:40 v/v) | Isocratic elution for simplicity and robustness.[12] |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | Determined by the λmax of the analyte (e.g., 251 nm for Celecoxib) | Maximizes sensitivity.[7] |

| Injection Volume | 20 µL | A standard volume for good peak shape. |

3. Preparation of Solutions:

-

Buffer Preparation (0.01M KH2PO4, pH 4.0): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 ratio. Degas the solution using sonication or vacuum filtration.

-

Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of the pyrazole API RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[13]

-

Sample Solution Preparation (from a capsule formulation): For a capsule containing 100 mg of the API, empty the contents of one capsule into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 100 µg/mL.

4. System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

5. Analysis Procedure: Inject the blank (mobile phase), standard solution, and sample solution in sequence. Calculate the amount of the pyrazole API in the sample using the following formula:

Amount of API (mg) = (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Label Claim (mg)

HPLC Workflow Diagram

Caption: General workflow for the HPLC analysis of a pyrazole compound.

Part 2: LC-MS/MS Method for Pyrazole Compound Analysis in Biological Matrices

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies where drug concentrations in plasma are very low, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Scientific Rationale for Method Development Choices

-

Sample Preparation: Biological matrices like plasma are complex and require a cleanup step to remove proteins and other interfering substances.[14]

-

Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[15] It is suitable for high-throughput analysis.[16]

-

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.[17][18][19][20] The choice of solvent (e.g., a mixture of n-hexane and isoamyl alcohol) is critical for achieving high extraction recovery.[12]

-

-

Ionization Technique: Electrospray Ionization (ESI) is the most common ionization technique for polar to moderately polar compounds like pyrazoles.[21] It is a "soft" ionization method that typically produces the protonated molecular ion [M+H]+ in positive ion mode, which is ideal for quantitative analysis.[22][23] The pyrazole nitrogen atoms are readily protonated.

-

Mass Spectrometry - Multiple Reaction Monitoring (MRM): For quantification, a triple quadrupole mass spectrometer is operated in MRM mode.[24] This involves selecting the precursor ion (the [M+H]+ of the analyte) in the first quadrupole (Q1), fragmenting it in the second quadrupole (Q2, collision cell), and then selecting a specific product ion in the third quadrupole (Q3).[25] This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and reducing background noise. The choice of the product ion is based on its stability and abundance in the product ion scan. For example, for sildenafil ([M+H]+ at m/z 475.4), a common product ion is m/z 283.3.[16]

Detailed LC-MS/MS Protocol: Analysis of a Pyrazole API in Human Plasma

This protocol outlines a general procedure for quantifying a pyrazole compound and its metabolite in human plasma, using sildenafil as an example.

1. Materials and Reagents:

-

Reference Standards of the pyrazole API and its major metabolite (e.g., sildenafil and N-desmethylsildenafil)

-

Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., sildenafil-d8)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (drug-free)

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% methanol).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[15]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions:

| Parameter | Condition | Rationale |

| LC System | UPLC or HPLC system | UPLC provides better resolution and shorter run times. |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column with smaller particles for fast analysis. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI.[16] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |

| Gradient Elution | 5% B to 95% B over 3 minutes, then re-equilibrate | Allows for separation of analytes with different polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | |

| Mass Spectrometer | Triple Quadrupole | Required for MRM analysis. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Suitable for pyrazole compounds. |

| MRM Transitions | Sildenafil: 475.4 -> 283.3; N-desmethylsildenafil: 461.4 -> 283.2; Sildenafil-d8 (IS): 483.3 -> 108.1 | Precursor [M+H]+ to specific product ions for quantification.[16] |

| Collision Energy | Optimized for each transition | Maximizes the intensity of the product ion. |

LC-MS/MS Workflow Diagram

Caption: Workflow for the bioanalysis of a pyrazole compound using LC-MS/MS.

Part 3: Method Validation According to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4][26] The following parameters must be evaluated as per ICH Q2(R1) guidelines.[27]

Key Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity/Selectivity | To demonstrate that the signal is from the analyte of interest and not from interferences. | No interfering peaks at the retention time of the analyte in blank and placebo samples. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 over a defined range (e.g., 50-150% of the target concentration). |

| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | As defined by the linearity study. |

| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for API assay. For bioanalysis, mean accuracy within ±15% of nominal (±20% at LLOQ).[28] |

| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | %RSD ≤ 2.0% for API assay. For bioanalysis, %RSD ≤ 15% (≤ 20% at LLOQ).[28] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results; system suitability parameters are met. |

Example Validation Data Summary (for HPLC Method)

| Validation Parameter | Result |

| Linearity Range | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision - Repeatability (%RSD) | 0.8% |

| Precision - Intermediate (%RSD) | 1.2% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | Passed (tested for small changes in flow rate, mobile phase composition, and pH) |

Method Validation Workflow Diagram

Caption: The process of analytical method validation according to ICH Q2(R1).

Conclusion

This application note has detailed robust and reliable HPLC and LC-MS/MS methods for the analysis of pyrazole-containing compounds, which are critical components of numerous pharmaceutical products. By providing not only the protocols but also the scientific rationale behind the experimental choices, we aim to empower analytical scientists to develop and validate methods that are fit for purpose. Adherence to the principles of method validation as outlined by the ICH is paramount to ensuring data integrity and, ultimately, patient safety. The methodologies described herein can be adapted and optimized for a wide range of pyrazole derivatives, supporting drug discovery, development, and quality control activities.

References

-

RP-HPLC Method for Celecoxib Quantification. Scribd. Available from: [Link]

-

RP-HPLC method for the estimation of celecoxib in pharmaceutical dosage forms. ResearchGate. Available from: [Link]

-

RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF CELECOXIB AND TRAMADOL HYDROCHLORIDE. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

-

A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. Available from: [Link]

-

LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex. Available from: [Link]

-

(PDF) HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma. ResearchGate. Available from: [Link]

-

Mechanisms of ionization and of chemical reactions in charged microdroplets. Royal Society of Chemistry. Available from: [Link]

-

(PDF) Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. ResearchGate. Available from: [Link]

-

Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. ResearchGate. Available from: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]

-

Chromatograms of PHPa, Pa, and pure mobile phase (Control group) under the reversed-phase conditions. ResearchGate. Available from: [Link]

-

Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. National Institutes of Health. Available from: [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

The Critical Role of Mobile Phase pH in Chromatography Separations. Technology Networks. Available from: [Link]

-

(PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Available from: [Link]

-

Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed. Available from: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available from: [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Available from: [Link]

-

Protein Precipitation Method. Phenomenex. Available from: [Link]

-

UPLC–MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil. Oxford Academic. Available from: [Link]

-

Control pH During Method Development for Better Chromatography. Agilent Technologies. Available from: [Link]

-

Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Available from: [Link]

-

New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available from: [Link]

-

Drug Analysis of Plasma Samples. Chemistry LibreTexts. Available from: [Link]

-

Unraveling the Mechanism of Electrospray Ionization. University of Nevada, Reno. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

-

Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available from: [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available from: [Link]

-

ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

-

Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available from: [Link]

-

DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. Available from: [Link]

-

Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Oxford Academic. Available from: [Link]

-

A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available from: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

-

Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Royal Society of Chemistry. Available from: [Link]

-

MRM development. Reddit. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. agilent.com [agilent.com]

- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. scispace.com [scispace.com]

- 13. wjpls.org [wjpls.org]

- 14. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. arborassays.com [arborassays.com]

- 20. academic.oup.com [academic.oup.com]

- 21. argenta2.chem.unr.edu [argenta2.chem.unr.edu]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. forensicrti.org [forensicrti.org]

- 25. reddit.com [reddit.com]

- 26. fda.gov [fda.gov]

- 27. scribd.com [scribd.com]

- 28. academic.oup.com [academic.oup.com]

(4-chloro-1H-pyrazol-1-yl)acetonitrile: A Versatile Synthon in Modern Agrochemical Discovery

Introduction: The Pyrazole Scaffold and the Promise of a Unique Intermediate

The pyrazole ring is a cornerstone in the edifice of modern agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Its inherent biological activity, coupled with its synthetic tractability, has made it a privileged scaffold for the discovery of novel crop protection agents. Within this esteemed class of compounds, (4-chloro-1H-pyrazol-1-yl)acetonitrile emerges as a particularly strategic intermediate. The presence of a chlorine atom at the 4-position of the pyrazole ring is a common feature in many potent agrochemicals, often enhancing their biological efficacy. Furthermore, the acetonitrile group at the N1-position is not merely a placeholder; it is a versatile chemical handle that opens a gateway to a diverse array of molecular architectures, allowing for the systematic exploration of structure-activity relationships (SAR).

This technical guide provides an in-depth exploration of the potential applications of (4-chloro-1H-pyrazol-1-yl)acetonitrile in agrochemical research, with a focus on its role as a precursor for the synthesis of novel fungicides and herbicides. We will delve into the scientific rationale behind its use and provide detailed, field-proven protocols for the synthesis of derivatives and their subsequent biological screening.

Application Note I: A Building Block for Novel Pyrazole Carboxamide Fungicides

Scientific Rationale:

Pyrazole carboxamides are a well-established class of fungicides that primarily act as succinate dehydrogenase inhibitors (SDHIs).[3][4] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and ultimately, cell death. The general structure of an SDHI fungicide consists of a pyrazole-carboxamide core, a lipophilic "head" group, and a "tail" group that can be varied to fine-tune the compound's spectrum of activity and physicochemical properties.

(4-chloro-1H-pyrazol-1-yl)acetonitrile can be ingeniously utilized to construct the pyrazole-carboxamide core. The acetonitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride and reacted with a variety of aniline derivatives to generate a library of novel pyrazole carboxamides. The 4-chloro substituent is anticipated to contribute positively to the fungicidal potency of the resulting molecules.

Experimental Workflow for Fungicide Synthesis and Screening

The following diagram outlines the workflow for synthesizing and screening novel fungicide candidates derived from (4-chloro-1H-pyrazol-1-yl)acetonitrile.

Caption: Workflow for fungicide discovery.

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

Step 1: Hydrolysis of (4-chloro-1H-pyrazol-1-yl)acetonitrile to (4-chloro-1H-pyrazol-1-yl)acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-chloro-1H-pyrazol-1-yl)acetonitrile (1.0 eq.) in a 6M aqueous solution of hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (4-chloro-1H-pyrazol-1-yl)acetic acid.

Step 2: Conversion to (4-chloro-1H-pyrazol-1-yl)acetyl chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the (4-chloro-1H-pyrazol-1-yl)acetic acid (1.0 eq.) in anhydrous dichloromethane.

-

Reagent Addition: Add oxalyl chloride (1.5 eq.) dropwise to the suspension at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 3: Amide Coupling with Substituted Anilines

-

Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Addition of Acid Chloride: Cool the solution to 0 °C and add a solution of the crude (4-chloro-1H-pyrazol-1-yl)acetyl chloride (1.0 eq.) in dichloromethane dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazole carboxamide derivative.

Protocol 2: In Vitro Antifungal Screening

This protocol describes a mycelial growth inhibition assay to determine the antifungal activity of the synthesized compounds against a panel of common phytopathogenic fungi.

-

Culture Preparation: Prepare potato dextrose agar (PDA) plates and inoculate them with mycelial plugs of the test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum). Incubate at 25-28 °C until the mycelia cover the plates.

-

Compound Preparation: Dissolve the synthesized pyrazole carboxamide derivatives and a positive control fungicide (e.g., boscalid) in a suitable solvent like acetone to prepare stock solutions (e.g., 10 mg/mL).

-

Assay Plate Preparation: Autoclave PDA medium and cool it to 45-50 °C. Add the test compounds to the molten agar to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Pour the amended agar into sterile Petri dishes. A solvent control (containing only the solvent) should also be prepared.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at 25-28 °C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the solvent control plate has reached the edge of the plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

-

EC50 Determination: Determine the half-maximal effective concentration (EC50) values by probit analysis of the inhibition data.

| Compound ID | Target Fungus | EC50 (µg/mL) |

| Example Compound 1 | Rhizoctonia solani | 5.8 |

| Example Compound 2 | Botrytis cinerea | 12.3 |

| Boscalid (Control) | Rhizoctonia solani | 2.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Application Note II: A Precursor for Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Scientific Rationale:

Certain phenylpyrazole derivatives are known to exhibit potent herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[5] PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[6]

The (4-chloro-1H-pyrazol-1-yl)acetonitrile scaffold can be elaborated to synthesize novel PPO-inhibiting herbicides. The acetonitrile group can be transformed into various functionalities, or the pyrazole ring itself can be further substituted to optimize herbicidal activity and crop selectivity.

Experimental Workflow for Herbicide Synthesis and Screening

The following diagram illustrates the workflow for the synthesis and screening of novel herbicide candidates from (4-chloro-1H-pyrazol-1-yl)acetonitrile.

Caption: Workflow for herbicide discovery.

Protocol 3: Synthesis of Phenylpyrazole Herbicide Candidates (General Approach)

This protocol provides a general strategy for modifying the acetonitrile group to introduce functionalities commonly found in PPO-inhibiting herbicides.

-

Reduction to Amine: The acetonitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be acylated or derivatized further.

-

Grignard Reaction: The nitrile can react with Grignard reagents to form ketones after hydrolysis, introducing a variety of alkyl or aryl groups.

-

Cyclization Reactions: The acetonitrile moiety can participate in cyclization reactions with suitable bifunctional reagents to form new heterocyclic rings fused to the pyrazole.

Exemplary Reaction: Synthesis of a Pyrazole-acetamide Derivative

-

Hydrolysis: First, hydrolyze (4-chloro-1H-pyrazol-1-yl)acetonitrile to (4-chloro-1H-pyrazol-1-yl)acetic acid as described in Protocol 1, Step 1.

-

Amide Formation: Couple the resulting carboxylic acid with a desired amine (e.g., a substituted aniline known to be present in PPO inhibitors) using standard peptide coupling reagents like EDC/HOBt or by converting the acid to its acid chloride (Protocol 1, Step 2) followed by reaction with the amine.

Protocol 4: Primary Herbicide Screening

This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of the synthesized compounds on representative monocot and dicot weed species.

1. Plant Material and Growth Conditions:

-

Select a panel of weed species, including at least one monocot (e.g., Echinochloa crus-galli - barnyardgrass) and one dicot (e.g., Amaranthus retroflexus - redroot pigweed).

-

Sow the seeds in small pots filled with a standard potting mix and grow them in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.